Chk2 Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Checkpoint kinase 2 (Chk2) inhibitors are a class of compounds that target the serine/threonine kinase Chk2, which plays a crucial role in the DNA damage response. Chk2 is activated in response to DNA double-strand breaks and is involved in cell cycle arrest, DNA repair, and apoptosis. Inhibiting Chk2 can enhance the effectiveness of cancer therapies by preventing the repair of damaged DNA in cancer cells, thereby promoting cell death.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chk2 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, one common synthetic route involves the preparation of a benzimidazole core, followed by the introduction of various substituents to enhance potency and selectivity. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of Chk2 inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.

Analyse Chemischer Reaktionen

Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often to enhance solubility or bioavailability.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s properties.

Substitution: Replacement of one functional group with another to improve efficacy or reduce side effects.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions vary depending on the desired modification but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions are typically derivatives of the original Chk2 inhibitor, with modifications that enhance their therapeutic potential. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.

Wissenschaftliche Forschungsanwendungen

Chk2 inhibitors have a wide range of applications in scientific research, including:

Cancer Therapy: Enhancing the effectiveness of chemotherapy and radiotherapy by preventing DNA repair in cancer cells.

Neuroprotection: Promoting axon regeneration and functional recovery after central nervous system injuries.

Virology: Potential use in treating hepatitis C virus infections by disrupting viral replication.

Neurodegenerative Diseases: Investigating their role in conditions like amyotrophic lateral sclerosis (ALS) where DNA damage is a key factor.

Wirkmechanismus

Chk2 inhibitors exert their effects by targeting the DNA damage response pathway. Chk2 is activated by ataxia telangiectasia mutated kinase (ATM) in response to DNA double-strand breaks. Once activated, Chk2 phosphorylates various substrates, including p53, leading to cell cycle arrest and DNA repair. Inhibiting Chk2 prevents these processes, promoting apoptosis in damaged cells .

Vergleich Mit ähnlichen Verbindungen

Chk2 inhibitors are often compared with Chk1 inhibitors, as both target checkpoint kinases involved in the DNA damage response. Chk2 inhibitors are unique in their ability to specifically target the ATM-Chk2-p53 pathway, making them particularly effective in cancers with p53 mutations . Similar compounds include:

Chk1 Inhibitors: Target the ATR-Chk1 pathway and are used in combination with Chk2 inhibitors for synergistic effects.

PARP Inhibitors: Target poly (ADP-ribose) polymerase and are often used in combination with Chk2 inhibitors to enhance DNA damage in cancer cells.

Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Ongoing research continues to explore their full therapeutic potential and optimize their use in clinical settings.

Eigenschaften

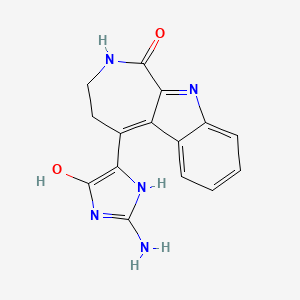

IUPAC Name |

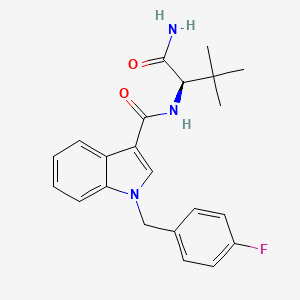

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10774884.png)

![sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B10774888.png)

![3-[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]indazol-1-yl]propanoic acid](/img/structure/B10774904.png)

![(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B10774912.png)

![(2S,3S,4R,5R,6S)-2-[[(3R,5S,8S,9S,10R,12S,13S,14S,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774929.png)

![3-[2-[1-(6-hydroxy-6-methylhept-4-en-2-yl)-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B10774955.png)

![acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10774956.png)

![[(1S,4S,5R,6S,8S,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774962.png)

![(1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774963.png)

![N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774965.png)